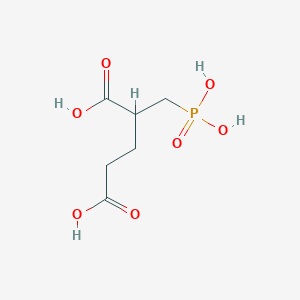
2-(Phosphonomethyl)pentanedioic acid
概要
説明
2-(Phosphonomethyl)pentanedioic acid, also known as 2-PMPA, is a compound with significant biological activity, particularly as an inhibitor of glutamate carboxypeptidase II (GCPII). This enzyme is associated with various neurological and psychiatric disorders, and inhibition by 2-PMPA has shown efficacy in preclinical models of these diseases . The compound's structure includes a phosphonate group, which is a non-hydrolyzable mimic of phosphate, making it a potent inhibitor for enzymes that utilize phosphates as substrates .
Synthesis Analysis
The synthesis of 2-PMPA and its derivatives has been a subject of research due to its potential therapeutic applications. Enantiomers of 2-PMPA have been prepared through the resolution of racemic intermediates, with the absolute configuration determined by X-ray crystallography . Additionally, fluorinated derivatives have been synthesized to explore their binding affinities and potential as imaging agents for prostate cancer . Prodrugs of 2-PMPA have also been developed to improve its bioavailability, which is otherwise limited due to the compound's highly polar nature .
Molecular Structure Analysis
The molecular structure of 2-PMPA is characterized by the presence of a phosphonate group attached to a pentanedioic acid backbone. This structure is crucial for its activity as an inhibitor of GCPII. The phosphonate group's orientation relative to the rest of the molecule has been described in the context of hydrated forms and ammonium salts, with variations in the orientation of the phosphonic group and the carboxylic hydroxyl group10.
Chemical Reactions Analysis
2-PMPA and its analogs have been evaluated for their ability to act as competitive ligands for the NMDA receptor, showing potent and selective antagonistic activity . The compound's reactivity has also been studied in the context of metal carboxylate-phosphonate hybrid compounds, where it forms complex structures with divalent metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-PMPA are influenced by its polar character, which affects its bioavailability and brain penetration. Strategies to enhance its delivery, particularly to the brain, have included the synthesis of prodrugs that mask the carboxylate and phosphonate functionalities, resulting in significantly higher delivery to both plasma and brain after intranasal administration . The compound's inhibitory potency against GCPII has been found to depend on the structure of the molecule, particularly the number of methylene units between functional groups .
科学的研究の応用
Neurological and Psychiatric Disease Models
- Scientific Field: Neurology and Psychiatry
- Methods of Application: Researchers have synthesized several 2-PMPA prodrugs with improved brain delivery of 2-PMPA after intranasal (IN) administration by masking of the γ-carboxylate . For example, γ-(4-acetoxybenzyl)-2-PMPA (compound 1) resulted in significantly higher 2-PMPA delivery to both plasma and brain when compared to IN 2-PMPA .
- Results: The IN administration of compound 1 resulted in high brain as well as plasma 2-PMPA exposures with brain-to-plasma ratios of 2.2, 0.48, and 0.26 for olfactory bulb, cortex, and cerebellum, respectively . It also showed an improved sciatic nerve to plasma ratio of 0.84 .
Antiviral, Anticancer, and Anti-parasitic Agents
- Scientific Field: Pharmacology
- Application Summary: Derivatives of non-nucleoside phosphonates such as 2-PMPA have potential applications as antiviral, anticancer, and anti-parasitic agents .
Cocaine Addiction Treatment
- Scientific Field: Pharmacology
- Application Summary: 2-PMPA has been found to block intravenous cocaine self-administration maintained by low unit doses of cocaine . It also inhibits cocaine-induced reinstatement of drug-seeking behavior .
- Results: 2-PMPA reduces blood oxygen-level dependent (BOLD) signals in the brain of anesthetized mice .
Research and Laboratory Experiments
- Scientific Field: Chemistry
- Application Summary: 2-PMPA is used in research facilities and chemical laboratories to conduct a wide range of experiments .
Nephroprotection in PSMA-Targeted Radionuclide Therapy
- Scientific Field: Oncology
- Application Summary: 2-PMPA has been studied for its potential use in nephroprotection during Prostate-Specific Membrane Antigen (PSMA)-targeted radionuclide therapy of prostate cancer . Because kidney kinetics differ from tumor kinetics, serial application of PSMA inhibitors such as 2-PMPA may improve the kidney-to-tumor ratio .
PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies
- Scientific Field: Oncology
- Application Summary: 2-PMPA has been considered in the evolving story of PSMA biology, PSMA-based imaging, and endoradiotherapeutic strategies . They examined a combination therapy of androgen receptor or PSMA blockade using enzalutamide or 2-PMPA in mouse xenograft models in vivo .
Safety And Hazards
将来の方向性
While specific future directions for 2-PMPA were not found in the search results, it’s worth noting that 2-PMPA has shown efficacy in multiple neurological and psychiatric disease preclinical models and more recently in models of inflammatory bowel disease (IBD) and cancer . This suggests potential future research directions in these areas.
特性
IUPAC Name |
2-(phosphonomethyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436036 | |
| Record name | 2-(phosphonomethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phosphonomethyl)pentanedioic acid | |
CAS RN |
173039-10-6 | |
| Record name | 2-(Phosphonomethyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PMPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(phosphonomethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PMPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

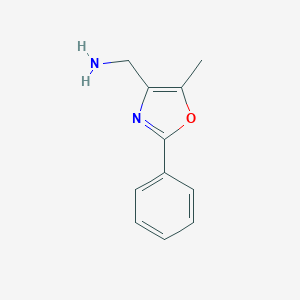
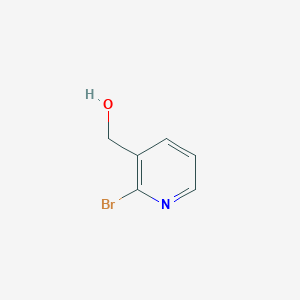
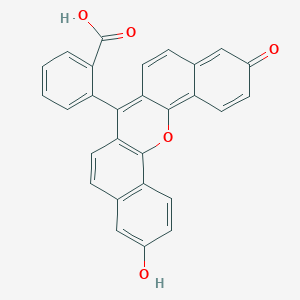
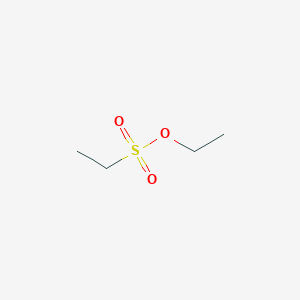
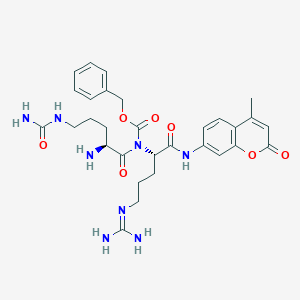
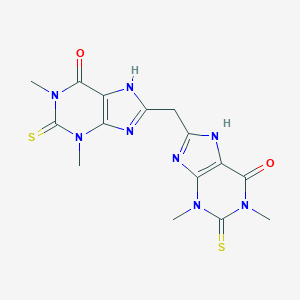
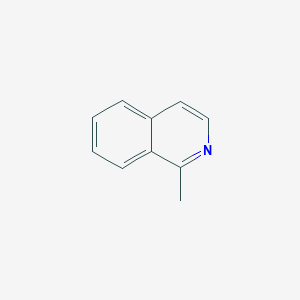
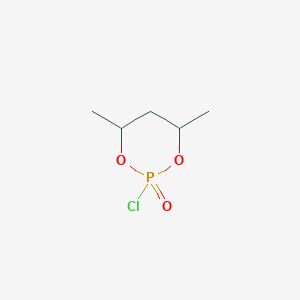
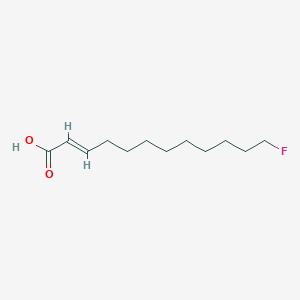

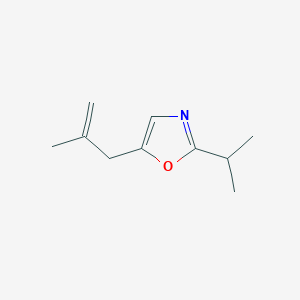
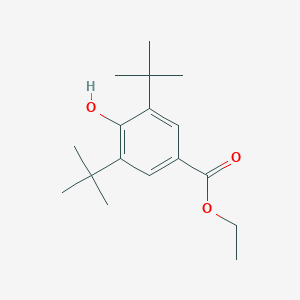
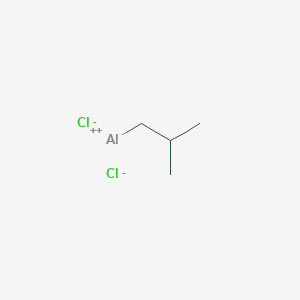
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)